molecular formula C17H14FNO3 B2663624 3-(4-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 478260-10-5

3-(4-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2663624
CAS No.: 478260-10-5
M. Wt: 299.301
InChI Key: ALGXSMHFVYATIX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-(4-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS: Not explicitly listed; molecular formula: C₁₇H₁₄FNO₃; molecular weight: 299.30) features a central propanoic acid backbone substituted with a 4-fluorophenyl group and a 1-oxo-isoindoline moiety. The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing solubility and metabolic stability. The isoindolinone ring contributes to conformational rigidity, a feature often exploited in drug design for receptor binding optimization .

Pharmacologically, isoindolinone-containing compounds are associated with anti-inflammatory and analgesic activities, as evidenced by proprietary drugs like Flosin and Reumofene .

Properties

IUPAC Name

3-(4-fluorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c18-13-7-5-11(6-8-13)15(9-16(20)21)19-10-12-3-1-2-4-14(12)17(19)22/h1-8,15H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGXSMHFVYATIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorobenzaldehyde with an appropriate isoindolone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or strong bases.

Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorophenyl group can enhance the compound's binding affinity to specific biological targets.

Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new products with improved performance.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(4-fluorophenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-(4-Fluorophenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 4-Fluorophenyl, isoindolinone C₁₇H₁₄FNO₃ 299.30 Potential anti-inflammatory activity
3-(4-Methylphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 4-Methylphenyl, isoindolinone C₁₈H₁₇NO₃ 295.33 Analgesic/anti-inflammatory applications
3-(1-Oxo-isoindol-2-yl)-3-thien-2-ylpropanoic acid Thienyl, isoindolinone C₁₅H₁₃NO₃S 287.34 Structural diversity for SAR studies
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (Isindone) α-Methyl, isoindolinone C₁₇H₁₅NO₃ 281.31 Marketed anti-inflammatory drug (Flosin)
3-(3-Hydroxyphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 3-Hydroxyphenyl, isoindolinone C₁₇H₁₅NO₄ 297.31 Enhanced polarity for solubility modulation

Key Findings:

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound improves metabolic stability compared to the 4-methylphenyl analog due to fluorine's resistance to oxidative metabolism .

Pharmacological Profiles: Isindone (C₁₇H₁₅NO₃) demonstrates clinical efficacy in inflammation, suggesting the isoindolinone-propanoic acid scaffold is pharmacologically viable . The 3-hydroxyphenyl derivative (C₁₇H₁₅NO₄) shows higher aqueous solubility, which may enhance bioavailability in polar biological environments .

Synthetic Accessibility: Solvent-free synthesis routes (e.g., fusion of carboxylic acids with amino acids) are common for these derivatives, enabling scalable production .

Biological Activity

3-(4-Fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, with the CAS number 478260-10-5, is a compound of interest due to its potential biological activities. It belongs to a class of organic compounds known for their diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The molecular formula of this compound is C17H14FNO3, with a molecular weight of 299.3 g/mol. Its structure includes a fluorophenyl group and an isoindole moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H14FNO3
Molecular Weight299.3 g/mol
CAS Number478260-10-5
Density1.379 g/cm³
Boiling Point511.5 °C (Predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including nuclear receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes related to fatty acid metabolism and inflammation.

In Vitro Studies

Research has indicated that the compound exhibits significant activity against certain cancer cell lines. For instance, a study demonstrated that it could inhibit the proliferation of human breast cancer cells through apoptosis induction mechanisms. The compound showed IC50 values in the low micromolar range, indicating potent anti-cancer properties.

In Vivo Studies

In animal models, administration of this compound has been associated with reduced tumor growth and improved survival rates in cancer-bearing mice. The compound's anti-inflammatory properties were also noted, with a reduction in pro-inflammatory cytokines observed in treated groups.

Case Studies

  • Breast Cancer Cell Lines : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in significant cell death compared to untreated controls.
  • Inflammation Models : In an experimental model of acute inflammation induced by carrageenan, the compound demonstrated a marked decrease in paw edema, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest good oral bioavailability and moderate plasma protein binding characteristics. The compound's metabolism appears to involve hepatic pathways typical for similar structures.

Safety and Toxicology

Toxicological assessments have indicated that the compound exhibits low acute toxicity in rodent models. Long-term studies are necessary to fully elucidate its safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid?

  • Methodology: The compound can be synthesized via condensation reactions between isoindolinone derivatives and fluorophenyl-containing precursors. For example, solvent-free fusion methods (e.g., heating cis-2-aryl carbonyl cyclohexanecarboxylic acid with aminopropanoic acid derivatives) have been optimized for similar isoindol-propanoic acid compounds, yielding products with >98% purity after recrystallization . Reflux conditions with catalysts like acetic acid or sodium acetate are also effective for coupling fluorophenyl groups to heterocyclic cores .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology: Use a combination of:

  • 1H/13C NMR spectroscopy to confirm the fluorophenyl and isoindol-2-yl substituents (e.g., aromatic proton shifts at δ 7.2–7.8 ppm, carbonyl signals at δ 170–175 ppm) .
  • Infrared (IR) spectroscopy to identify the carboxylic acid (C=O stretch ~1700 cm⁻¹) and isoindolone (C=O stretch ~1680 cm⁻¹) functional groups .
  • Mass spectrometry (MS) and elemental analysis to verify molecular weight and purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology:

  • Solvent-free synthesis : Fusion methods reduce side reactions and improve yields (e.g., 75–85% for isoindol-propanoic acids) compared to traditional reflux approaches .
  • Catalyst screening : Test acetic acid, sodium acetate, or boron trifluoride etherate to enhance coupling efficiency between fluorophenyl and isoindol moieties .
  • Temperature control : Maintain 80–100°C during condensation to prevent decomposition of thermally sensitive intermediates .

Q. What bioactivity is predicted for this compound based on structural analogs?

  • Methodology: The isoindol-dione core is associated with anti-inflammatory and receptor-modulating activity (e.g., 5-HT receptor antagonism). Fluorophenyl groups enhance metabolic stability and binding affinity. Preliminary assays on analogs suggest IC50 values in the micromolar range for cyclooxygenase-2 (COX-2) inhibition, warranting further in vitro testing .

Q. How do structural modifications (e.g., substituent variation) affect activity?

  • Structure-Activity Relationship (SAR) Insights:

  • Replacing the fluorophenyl group with chlorophenyl or methoxyphenyl reduces COX-2 selectivity due to altered electron-withdrawing effects .
  • Introducing bulky substituents (e.g., trifluoromethyl) on the isoindol ring improves lipophilicity and membrane permeability but may reduce solubility .
  • Data from thiazole- and oxazole-containing analogs show that heterocyclic modifications enhance anti-inflammatory potency by 2–3 fold .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Methodology:

  • Validate purity : Impurities >2% (e.g., unreacted precursors) can skew bioassay results. Re-run elemental analysis or HPLC to confirm compound integrity .
  • Control experiments : Compare activity under identical assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC50 values may arise from differences in cell permeability or serum protein binding .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes to targets like COX-2, identifying critical interactions (e.g., hydrogen bonding with Arg120) that explain variability .

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